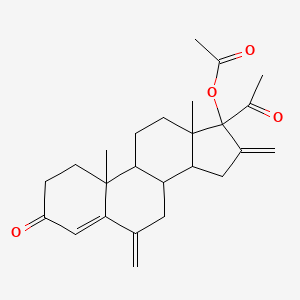

17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de la 17α-Acétoxy-6,16-diméthylène-pregn-4-ène-3,20-dione implique plusieurs étapes :

Matériau de départ : La synthèse commence par la 16,17α-époxyprogestérone.

Réaction d'addition : Le groupe époxy réagit avec le bromure d'hydrogène.

Hydrogénation catalytique : Cette étape élimine le brome en position 16.

Acétylation : Les groupes 3-céto et 17α-hydroxy sont acétylés, formant des doubles liaisons aux positions 3 et 5.

Hydrolyse : Cette étape élimine le groupe acétyle en position 3, restaurant le groupe 3-céto et la double liaison 4-ène.

Éthérification et formylation : La position 3 est éthérifiée à l'aide de l'orthoformiate de triéthyle, et la position 6 est formylée à l'aide de la diméthylformamide.

Réduction et hydrolyse : Les dernières étapes impliquent une réduction et une hydrolyse pour former le groupe 6-méthylène.

Analyse Des Réactions Chimiques

La 17α-Acétoxy-6,16-diméthylène-pregn-4-ène-3,20-dione subit diverses réactions chimiques :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les doubles liaisons et les groupes céto.

Substitution : Le groupe acétoxy peut être substitué par d'autres groupes fonctionnels.

Réactifs courants : Des réactifs tels que le bromure d'hydrogène, la diméthylformamide et l'orthoformiate de triéthyle sont couramment utilisés.

Principaux produits : Les principaux produits formés comprennent divers dérivés du composé d'origine, en fonction des conditions de réaction.

4. Applications de la recherche scientifique

La 17α-Acétoxy-6,16-diméthylène-pregn-4-ène-3,20-dione a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme matériau de départ pour synthétiser d'autres composés stéroïdiens.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et la régulation hormonale.

Industrie : Le composé est utilisé dans la production de divers médicaments et hormones stéroïdiens.

5. Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs de la progestérone dans le corps. Cette liaison induit la maturation et l'activité sécrétoire de l'endothélium utérin et supprime l'ovulation . Les cibles moléculaires comprennent les récepteurs de la progestérone, et les voies impliquées sont liées à la régulation hormonale et aux processus de reproduction .

Applications De Recherche Scientifique

17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione has several scientific research applications:

Chemistry: It is used as a starting material for synthesizing other steroidal compounds.

Biology: The compound is studied for its effects on cellular processes and hormone regulation.

Medicine: It is used in veterinary medicine to promote growth and improve feed efficiency in livestock.

Industry: The compound is used in the production of various steroidal drugs and hormones.

Mécanisme D'action

The compound exerts its effects by binding to progesterone receptors in the body. This binding induces maturation and secretory activity of the uterine endothelium and suppresses ovulation . The molecular targets include progesterone receptors, and the pathways involved are related to hormone regulation and reproductive processes .

Comparaison Avec Des Composés Similaires

La 17α-Acétoxy-6,16-diméthylène-pregn-4-ène-3,20-dione est unique en raison de sa structure et de ses groupes fonctionnels spécifiques. Des composés similaires comprennent :

Acétate de médroxyprogestérone : Un autre progestatif synthétique utilisé en médecine.

Acétate de mégestrol : Utilisé à des fins similaires en médecine vétérinaire.

Acétate de 6,16-diméthylène progestérone : Un analogue étroit aux propriétés similaires.

Ce composé se distingue par ses applications spécifiques en médecine vétérinaire et sa voie de synthèse unique.

Propriétés

IUPAC Name |

(17-acetyl-10,13-dimethyl-6,16-dimethylidene-3-oxo-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13,19-20,22H,1-2,7-12H2,3-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFDQNDYQVFWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)

![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)